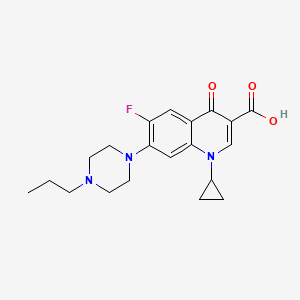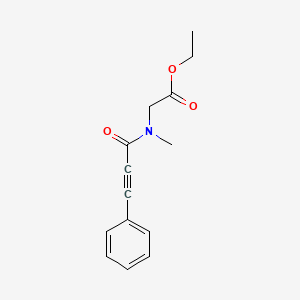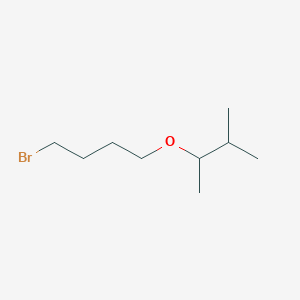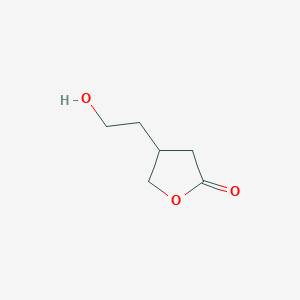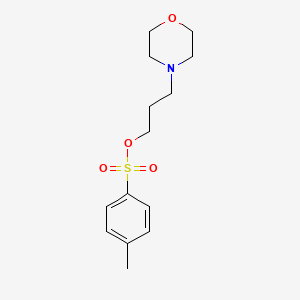
3-morpholin-4-ylpropyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-morpholin-4-ylpropyl 4-methylbenzenesulfonate is an organic compound that features a sulfonic acid ester group attached to a toluene ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-morpholin-4-ylpropyl 4-methylbenzenesulfonate typically involves the esterification of toluene-4-sulfonic acid with 3-morpholin-4-yl-propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted sulfonic esters.
Scientific Research Applications
3-morpholin-4-ylpropyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-morpholin-4-ylpropyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic ester group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The morpholine moiety can enhance the compound’s binding affinity to its targets, thereby modulating their activity.
Comparison with Similar Compounds
- 3-morpholin-4-ylpropyl 4-methylbenzenesulfonate
- Toluene-4-sulfonic acid 3-morpholin-4-yl-butyl ester
- Toluene-4-sulfonic acid 3-morpholin-4-yl-ethyl ester
Comparison: this compound is unique due to the specific length of its propyl chain, which can influence its reactivity and binding properties. Compared to its analogs with shorter or longer alkyl chains, this compound may exhibit different solubility, stability, and biological activity profiles.
Properties
Molecular Formula |
C14H21NO4S |
|---|---|
Molecular Weight |
299.39 g/mol |
IUPAC Name |
3-morpholin-4-ylpropyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H21NO4S/c1-13-3-5-14(6-4-13)20(16,17)19-10-2-7-15-8-11-18-12-9-15/h3-6H,2,7-12H2,1H3 |
InChI Key |
TXECJTYQRLUNES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCN2CCOCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
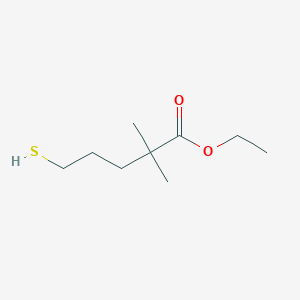
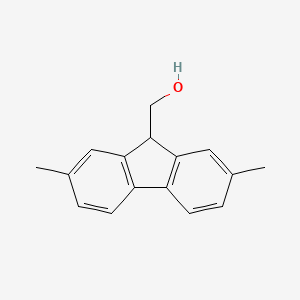
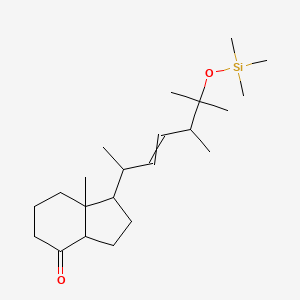
![[(4-Aminophenyl)cyclobutyl]methane-1-ol](/img/structure/B8278338.png)
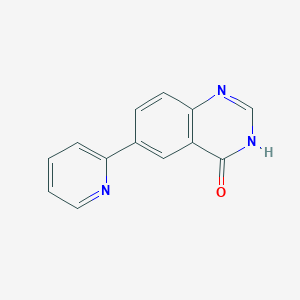
![3-Iodo-1,4-dihydroindeno[1,2-c]pyrazole-6-carbaldehyde](/img/structure/B8278350.png)
![[2-Methoxy-5-[4-(methoxycarbonyl)-2-methylphenyl]phenyl]boronic acid](/img/structure/B8278358.png)
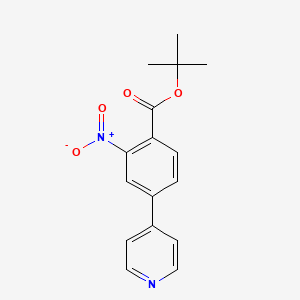
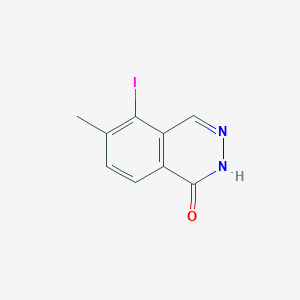
![t-Butyl 3-{[(methylsulfanyl)carbothioyl]amino}propylcarbamate](/img/structure/B8278377.png)
